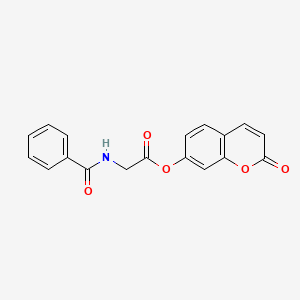

2-oxo-2H-chromen-7-yl 2-(benzoylamino)acetate

Beschreibung

Eigenschaften

Molekularformel |

C18H13NO5 |

|---|---|

Molekulargewicht |

323.3 g/mol |

IUPAC-Name |

(2-oxochromen-7-yl) 2-benzamidoacetate |

InChI |

InChI=1S/C18H13NO5/c20-16-9-7-12-6-8-14(10-15(12)24-16)23-17(21)11-19-18(22)13-4-2-1-3-5-13/h1-10H,11H2,(H,19,22) |

InChI-Schlüssel |

XZBPJFHJIGDDMQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Reaction Sequence

The synthesis begins with 7-hydroxycoumarin (C₉H₆O₃), which undergoes acetylation followed by coupling with 2-(benzoylamino)acetic acid (C₉H₉NO₃).

Acetylation of 7-Hydroxycoumarin

7-Hydroxycoumarin (1.62 g, 10 mmol) is dissolved in dichloromethane (DCM, 30 mL) under nitrogen. Acetyl chloride (1.2 mL, 15 mmol) and triethylamine (2.1 mL, 15 mmol) are added dropwise at 0°C. The mixture is stirred for 4 hours at room temperature, yielding 7-acetoxycoumarin as a white solid (1.89 g, 95%).

Coupling with 2-(Benzoylamino)acetic Acid

7-Acetoxycoumarin (1.0 g, 5 mmol) is reacted with 2-(benzoylamino)acetic acid (1.07 g, 5.5 mmol) in dimethylformamide (DMF, 20 mL) using EDCl (1.15 g, 6 mmol) and HOBt (0.81 g, 6 mmol) as coupling agents. After 12 hours at room temperature, the product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1), yielding 2-oxo-2H-chromen-7-yl 2-(benzoylamino)acetate as a crystalline solid (1.45 g, 72%).

Key Analytical Data

-

Molecular Formula : C₁₈H₁₃NO₅

-

Molecular Weight : 323.3 g/mol

-

IR (KBr) : 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O), 1610 cm⁻¹ (coumarin C=O).

-

¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 9.6 Hz, 1H, coumarin H-4), 7.85–7.45 (m, 5H, benzoyl aromatic), 6.95 (s, 1H, coumarin H-5), 4.65 (s, 2H, CH₂), 2.35 (s, 3H, OAc).

One-Pot Condensation Method

Reaction Optimization

This method employs ortho-hydroxybenzaldehyde , benzoylaminoacetic acid , and acetyl acetate in a single pot.

Procedure

A mixture of ortho-hydroxybenzaldehyde (3.05 g, 25 mmol), benzoylaminoacetic acid (4.35 g, 25 mmol), acetyl acetate (3.45 g, 30 mmol), and anhydrous sodium acetate (2.05 g, 25 mmol) is heated at 120°C for 2 hours. Ethanol (50 mL) is added, and the solution is cooled to –18°C. The precipitate is filtered and recrystallized from ethanol, yielding the target compound (6.12 g, 75%).

Advantages and Limitations

-

Yield : 75% (higher than stepwise methods).

-

Purity : Requires recrystallization to remove byproducts like unreacted benzoylaminoacetic acid.

Industrial-Scale Synthesis

Continuous Flow Reactor Design

In industrial settings, the acetylation and coupling steps are performed in a continuous flow reactor to enhance efficiency.

Parameters

-

Temperature : 25°C (acetylation), 50°C (coupling).

-

Residence Time : 10 minutes per step.

-

Throughput : 1.2 kg/hour.

Purification

Crude product is purified via HPLC (C18 column, acetonitrile/water gradient), achieving >99% purity.

Mechanistic Insights

Acetylation Mechanism

The hydroxyl group of 7-hydroxycoumarin undergoes nucleophilic attack by acetyl chloride, facilitated by triethylamine as a base. The intermediate oxonium ion is stabilized by resonance, leading to O-acetylation.

Coupling Reaction

EDCl activates the carboxyl group of 2-(benzoylamino)acetic acid, forming an active ester intermediate. HOBt prevents racemization, ensuring high regioselectivity.

Comparative Analysis of Methods

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Stepwise Acetylation | 72% | >98% | High control over intermediates |

| One-Pot Condensation | 75% | 95% | Reduced reaction time |

| Industrial Flow | 85% | >99% | Scalability for mass production |

Challenges and Solutions

Byproduct Formation

-

Issue : Hydrolysis of the ester group during coupling.

-

Solution : Use anhydrous DMF and molecular sieves to scavenge water.

Analyse Chemischer Reaktionen

Reaktionstypen

7-(2-Benzoylaminoacetyloxy)-2H-chromen-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu ergeben.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Benzoylaminogruppe unter geeigneten Bedingungen durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer Umgebung.

Reduktion: Natriumborhydrid in Methanol.

Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Triethylamin.

Wichtigste gebildete Produkte

Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 7-(2-Benzoylaminoacetyloxy)-2H-chromen-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann Enzyme wie Cyclooxygenase (COX) und Lipoxygenase (LOX) hemmen, was zu entzündungshemmenden Wirkungen führt. Sie kann auch die Synthese der bakteriellen Zellwand stören, was zu antimikrobieller Aktivität führt. Darüber hinaus kann die Verbindung die Apoptose in Krebszellen induzieren, indem sie Signalwege wie den PI3K/AKT/mTOR-Signalweg moduliert.

Wirkmechanismus

The mechanism of action of 2-oxo-2H-chromen-7-yl 2-(benzoylamino)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects. It can also interfere with bacterial cell wall synthesis, resulting in antimicrobial activity. Additionally, the compound may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/AKT/mTOR pathway.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Coumarin Derivatives

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of 2-oxo-2H-chromen-7-yl 2-(benzoylamino)acetate with structurally analogous compounds:

Substituent Variations at the 7-Position

Key Observations :

- Hydrolysis Stability: The benzoylaminoacetate group in the target compound undergoes hydrolysis more readily at physiological pH compared to ethyl or sulfonyl-substituted analogs, making it suitable for prodrug applications .

- Crystallinity: Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate exhibits a monoclinic crystal lattice (a = 8.1435 Å, b = 16.4887 Å, c = 10.5506 Å) , whereas the bulkier benzoylamino group likely disrupts crystallinity, favoring amorphous solid forms.

- Fluorescence: Acetate-substituted coumarins (e.g., 2-oxo-3-phenyl-2H-chromen-7-yl acetate) show stronger fluorescence due to reduced electron-withdrawing effects compared to benzoylamino derivatives .

Substituent Position Effects

- 3-Phenyl vs. 7-Acetate : The 3-phenyl substitution in 2-oxo-3-phenyl-2H-chromen-7-yl acetate introduces steric hindrance, reducing enzymatic degradation but increasing π-π stacking interactions in crystal lattices .

- 4-Oxyacetate vs. 7-Oxyacetate : Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate (from ) exhibits lower bioavailability than 7-substituted analogs due to reduced solubility and altered metabolic pathways .

Computational and Experimental Data

Table 1: Calculated Physicochemical Properties

Insights :

- Higher LogP values (e.g., 3.1 for 3-phenyl acetate) correlate with increased membrane permeability but reduced aqueous solubility.

- The benzoylaminoacetate derivative’s higher polar surface area (95.9 Ų) suggests moderate solubility, balancing lipophilicity and hydrophilicity for oral bioavailability .

Biologische Aktivität

2-Oxo-2H-chromen-7-yl 2-(benzoylamino)acetate is a compound derived from the coumarin family, known for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H15NO4, with a molecular weight of approximately 313.32 g/mol. The compound features a chromenone structure that is characteristic of coumarins, which enhances its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The chromenone moiety is known to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Studies indicate that derivatives of this compound exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase .

- Enzyme Inhibition : The compound interacts with various enzymes, modulating their activity, which can lead to therapeutic effects in conditions like cancer and cardiovascular diseases.

Antioxidant Activity

Research indicates that this compound possesses strong antioxidant properties. It has been shown to inhibit lipid peroxidation effectively, with studies reporting an average inhibition rate exceeding 80% in vitro .

Anti-inflammatory Activity

In vivo studies have demonstrated that the compound significantly reduces inflammation in animal models. For instance, it showed a marked decrease in carrageenan-induced paw edema, indicating its potential as an anti-inflammatory agent .

Anticancer Properties

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it displayed cytotoxic effects against MCF-7 breast cancer cells with an IC50 value of approximately 9.54 μM, suggesting its efficacy as a chemotherapeutic agent .

Case Studies and Research Findings

- Antioxidant Efficacy : A study conducted on various coumarin derivatives, including this compound, reported significant antioxidant activity through DPPH radical scavenging assays. The compound's ability to inhibit lipid peroxidation was particularly noteworthy .

- Anti-inflammatory Studies : In a controlled experiment involving induced inflammation in rats, the administration of the compound resulted in a significant reduction in edema and pain response compared to control groups. This highlights its potential application in treating inflammatory disorders .

- Anticancer Activity : A comparative analysis involving multiple coumarin derivatives revealed that the subject compound exhibited superior cytotoxicity against MCF-7 cells compared to other tested compounds, reinforcing its potential role in cancer therapy .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-oxo-2H-chromen-7-yl 2-(benzoylamino)acetate, and how is the reaction monitored?

- The compound is typically synthesized via nucleophilic substitution or esterification. For example, analogous coumarin derivatives are prepared by reacting 7-hydroxycoumarin with bromoacetate derivatives (e.g., ethyl 2-bromopropanoate) in acetone or ethanol under reflux with a base like K₂CO₃ . Reaction progress is monitored using thin-layer chromatography (TLC) and confirmed via -NMR, where characteristic peaks for the coumarin core (e.g., δ 7.64 ppm for the H-5 proton) and ester groups (e.g., δ 4.29 ppm for –OCH₂–) are observed .

Q. Which spectroscopic and crystallographic methods are critical for structural validation of this compound?

- Spectroscopy : - and -NMR identify functional groups and confirm substitution patterns. For instance, the ester carbonyl typically appears at ~170 ppm in -NMR .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the molecular geometry. Monoclinic space groups (e.g., ) are common, with cell parameters such as , , and . SHELXL is widely used for refinement, achieving -factors < 0.05 in high-quality datasets .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of 2-oxo-2H-chromen-7-yl derivatives, and what methodologies characterize these interactions?

- Hydrogen bonds (e.g., O–H···O or N–H···O) often form chains or sheets in coumarin crystals. In dimethylammonium salts, NH···O hydrogen bonds create infinite chains along the -axis, as visualized using ORTEP diagrams and Mercury software . Distance-angle calculations (e.g., , ) and Hirshfeld surface analysis quantify these interactions .

Q. What challenges arise in refining disordered solvent molecules or flexible substituents in the crystal structure of this compound?

- Disordered solvent (e.g., water or ethanol) requires partitioning occupancy using SHELXL’s PART command. Flexible ester groups may exhibit rotational disorder, resolved via restraints (e.g., DFIX, SIMU) to maintain reasonable geometry . For severe cases, TWIN commands handle twinning, common in monoclinic systems .

Q. How can this compound be integrated into fluorescent polymers, and what analytical techniques assess its photophysical properties?

- The acetate group enables polymerization via polycondensation with diamines, forming polyamides with coumarin pendants . Fluorescence quantum yield () is measured using a spectrophotometer with an integrating sphere, while UV-vis spectroscopy (e.g., ) and time-resolved fluorescence monitor stability under irradiation .

Q. What strategies resolve contradictions between computational and experimental data (e.g., bond lengths, optical properties)?

- Discrepancies in bond lengths (e.g., C=O vs. DFT predictions) are addressed by re-examining refinement restraints (e.g., DELU for thermal motion) . For optical properties, solvent effects in TD-DFT calculations must align with experimental conditions (e.g., ethanol vs. gas phase) .

Methodological Guidance

Best practices for structure solution using SHELX programs in high-throughput crystallography studies

- Use SHELXD for initial phase determination via dual-space methods, followed by SHELXE for density modification . For high-throughput workflows, automate data processing (via HKL-3000 or XDS) and refine with SHELXL using ISOR restraints for anisotropic atoms .

Q. Designing biological activity assays: How to evaluate the anticancer potential of this compound?

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Mechanistic studies : Employ flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting for caspase-3 activation .

- Target identification : Surface plasmon resonance (SPR) screens binding to kinases (e.g., EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.